3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that incorporates a pyrrol-2-one core, substituted with phenyl, thiophene, and methylphenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophene-2-carboxamide derivative, followed by cyclization with a suitable amine and phenyl-substituted reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives and thiophene-containing molecules. Examples include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene core and have diverse biological activities.
Thiophene-based analogs: These include various thiophene derivatives used in medicinal chemistry and material science.
Uniqueness
What sets 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C28H22N2O2S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-(3-methylanilino)-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H22N2O2S/c1-19-10-8-13-21(18-19)29-25-24(27(31)23-16-9-17-33-23)26(20-11-4-2-5-12-20)30(28(25)32)22-14-6-3-7-15-22/h2-18,26,29H,1H3 |
InChI Key |
TYLSUDACDAAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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